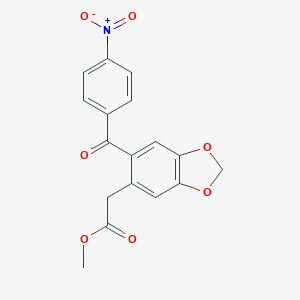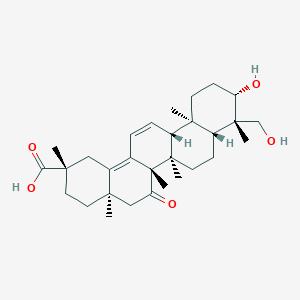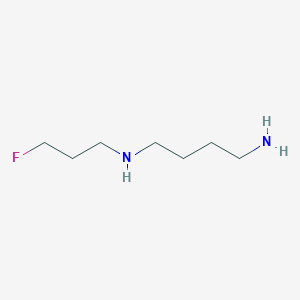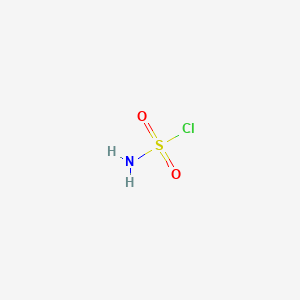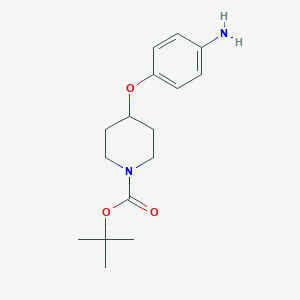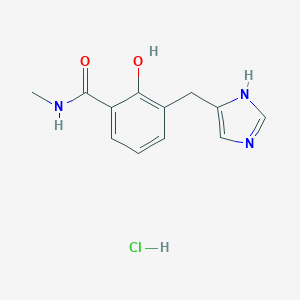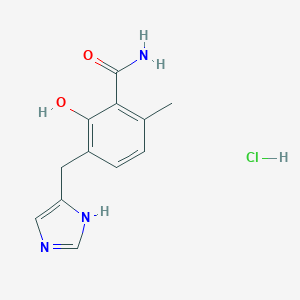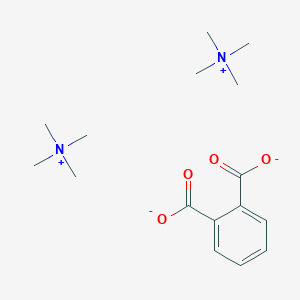
Tetramethylammonium phthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetramethylammonium phthalate (TMAP) is a chemical compound that has been used in scientific research for various applications. It is a salt of tetramethylammonium and phthalic acid, with a chemical formula of C12H16N2O4. TMAP is a white crystalline powder that is soluble in water and organic solvents.
Mécanisme D'action
The mechanism of action of Tetramethylammonium phthalate is not well understood. However, it is believed to act as a phase transfer catalyst, facilitating the transfer of reactants between two immiscible phases. Tetramethylammonium phthalate may also act as a base, facilitating the deprotonation of acidic compounds.
Effets Biochimiques Et Physiologiques
There is limited information on the biochemical and physiological effects of Tetramethylammonium phthalate. However, it has been shown to be non-toxic to rats in acute toxicity studies. Tetramethylammonium phthalate has also been shown to have low skin irritation potential in rabbits.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Tetramethylammonium phthalate in lab experiments is its high solubility in water and organic solvents. This makes it a versatile compound that can be used in a wide range of experiments. Additionally, Tetramethylammonium phthalate is relatively inexpensive and easy to synthesize.
One limitation of using Tetramethylammonium phthalate in lab experiments is its limited solubility in some solvents. This can make it difficult to use in certain experiments. Additionally, Tetramethylammonium phthalate is hygroscopic, meaning it can absorb water from the air, which can affect its purity and stability.
Orientations Futures
There are several potential future directions for the use of Tetramethylammonium phthalate in scientific research. One potential application is in the synthesis of new compounds for use in pharmaceuticals and other industries. Tetramethylammonium phthalate could also be used as a template for the synthesis of other tetramethylammonium salts. Additionally, further research could be done to understand the mechanism of action of Tetramethylammonium phthalate and its potential applications in organic synthesis.
Conclusion:
In conclusion, Tetramethylammonium phthalate is a versatile compound that has been used in scientific research for various applications. Its high solubility, low cost, and ease of synthesis make it a useful compound for lab experiments. Further research is needed to fully understand the mechanism of action of Tetramethylammonium phthalate and its potential applications in organic synthesis.
Méthodes De Synthèse
The synthesis of Tetramethylammonium phthalate involves the reaction of tetramethylammonium hydroxide with phthalic acid. The reaction produces Tetramethylammonium phthalate and water. The purity of Tetramethylammonium phthalate can be improved by recrystallization.
Applications De Recherche Scientifique
Tetramethylammonium phthalate has been used in scientific research for various applications. It is commonly used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy. Tetramethylammonium phthalate is also used in the synthesis of other compounds, such as tetramethylammonium hydroxide and tetramethylammonium fluoride. Additionally, Tetramethylammonium phthalate has been used as a phase transfer catalyst in organic synthesis.
Propriétés
Numéro CAS |
127171-87-3 |
|---|---|
Nom du produit |
Tetramethylammonium phthalate |
Formule moléculaire |
C16H28N2O4 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
phthalate;tetramethylazanium |
InChI |
InChI=1S/C8H6O4.2C4H12N/c9-7(10)5-3-1-2-4-6(5)8(11)12;2*1-5(2,3)4/h1-4H,(H,9,10)(H,11,12);2*1-4H3/q;2*+1/p-2 |
Clé InChI |
VRUJCFSQHOLHRM-UHFFFAOYSA-L |
SMILES |
C[N+](C)(C)C.C[N+](C)(C)C.C1=CC=C(C(=C1)C(=O)[O-])C(=O)[O-] |
SMILES canonique |
C[N+](C)(C)C.C[N+](C)(C)C.C1=CC=C(C(=C1)C(=O)[O-])C(=O)[O-] |
Synonymes |
Tetramethylammonium phthalate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



